methyl 2-[(2Z)-2-[(3,4-dimethylbenzoyl)imino]-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with other organic compounds to form Schiff base ligands . For example, 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine can be reacted with 3-methoxy-2-hydroxybenzaldehyde to yield such ligands . These ligands can then be used to chelate bivalent metals such as cobalt, nickel, copper, and zinc .Molecular Structure Analysis
The molecular structure of these types of compounds is often determined using various analytical, physical, and spectroscopic methods, including FT-IR, UV-Vis, 1H and 13C NMR, and MS . The spectral results, along with magnetic measurements, suggest an octahedral geometry for the resulting metal chelates .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by the formation of metal chelates from Schiff base ligands . The ligands are formed by the reaction of amines with other organic compounds, and these ligands then react with metal ions to form the chelates .Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
Derivatives of Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate have been synthesized and evaluated as inhibitors of aldehyde reductase and aldose reductase. These compounds showed significant inhibitory potency, suggesting potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Anti-inflammatory Activity
A series of derivatives were synthesized to evaluate their in-vitro anti-inflammatory activity. These derivatives demonstrated significant anti-inflammatory effects, indicating their potential for further development into anti-inflammatory agents (Rathi et al., 2013).
Antimicrobial Activity
Research on the synthesis of benzothiazole and pyrimido[2,1-b][1,3]benzothiazole derivatives explored their antimicrobial properties. Some of these compounds exhibited potent antimicrobial activities, offering insights into developing new antimicrobial agents (Badne et al., 2011).
Corrosion Inhibition
Studies have demonstrated that benzothiazole derivatives act as effective corrosion inhibitors for metals in acidic environments. These findings have practical implications for protecting industrial machinery and infrastructure from corrosion (Quraishi & Sharma, 2005).
Heterocyclic Chemistry
The synthesis and functional study of various heterocyclic systems using Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate derivatives have contributed significantly to heterocyclic chemistry. These studies provide valuable insights into the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals (Kočevar et al., 1992).
Green Chemistry
An efficient synthesis method for functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media was developed. This method emphasizes the principles of green chemistry, offering an environmentally friendly approach to chemical synthesis (Shahvelayati et al., 2017).
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-5-6-14(9-13(12)2)19(24)21-20-22(11-18(23)26-4)16-8-7-15(25-3)10-17(16)27-20/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEIWELZDZMPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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